4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS/c1-22-16-5-3-2-4-11(16)9-20-17-21-15(10-23-17)13-7-6-12(18)8-14(13)19/h2-8,10H,9H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPVVAQZGIBUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,4-dichlorobenzaldehyde and 2-methoxybenzylamine in the presence of a thionating agent can yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the thiazole ring or the substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the thiazole ring (position 4) and the amine group. Below is a comparative analysis:
*SSR125543A includes a cyclopropyl-fluoro-methylphenyl ethyl group and a propargyl substituent.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (Cl) substituents (e.g., 2,4-dichlorophenyl) enhance electrophilicity and binding to hydrophobic pockets, as seen in tubulin inhibitors . Methoxy (OCH₃) groups improve solubility and modulate pharmacokinetics .
- Amine Substituent Diversity : Bulky aromatic groups (e.g., 2,6-dichlorophenyl) may hinder bioavailability but enhance receptor specificity , while flexible alkyl/alkynyl chains (e.g., di(prop-2-ynyl)) increase metabolic stability .
Pharmacological Activity Comparisons
Anticancer Activity
- Tubulin Inhibitors : Compound 10s () with dual methoxy groups exhibits potent antiproliferative activity (IC₅₀ = 0.12 μM in SGC-7901 cells) by disrupting microtubule dynamics, comparable to combretastatin A-4 . The target compound’s dichlorophenyl and methoxybenzyl groups may similarly target tubulin but require empirical validation.
- Oxadiazole Analogs : N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives show selective cytotoxicity against liver cancer (IC₅₀ = 2.46 μg/mL) , suggesting heterocycle substitution impacts target specificity.
Neuropharmacological Activity
- CRF1 Antagonists: SSR125543A () demonstrates nanomolar affinity for CRF1 receptors, effectively inhibiting stress-induced ACTH release . The target compound’s methoxybenzyl group may confer blood-brain barrier penetration, but its neuroactivity remains unexplored.
Anti-inflammatory Activity
- Triazolyl Thiazoles : Compound 2b () reduces inflammation via COX-2 inhibition, highlighting the role of alkyne substituents in modulating inflammatory pathways .
Biological Activity
4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This compound's unique structure, characterized by the presence of both a thiazole ring and multiple aromatic substituents, suggests diverse mechanisms of action.
The synthesis of this compound typically involves the cyclization of appropriate precursors, such as 2,4-dichlorobenzaldehyde and 2-methoxybenzylamine, under controlled conditions. The resulting thiazole compound is then purified for further biological evaluation.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C17H14Cl2N2OS
- Molecular Weight : 363.27 g/mol
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study involving N,4-diaryl-1,3-thiazole derivatives demonstrated that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. For instance, derivatives with similar structures showed IC50 values ranging from 0.36 to 0.86 μM in human cancer cell lines .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 10s | 0.36 - 0.86 | Tubulin polymerization inhibition |
| Other derivatives | Moderate | Varies |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiazole derivatives are known to exhibit activity against a range of pathogens due to their ability to interfere with microbial cell functions. While specific data on this compound's antimicrobial efficacy is limited, thiazoles are generally recognized for their broad-spectrum activity .
The biological activity of this compound is primarily attributed to its interaction with tubulin and other cellular targets. Molecular docking studies suggest that it binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of thiazole derivatives in cancer treatment:
- Tubulin Inhibition : A study found that certain thiazole compounds inhibited tubulin polymerization effectively, mimicking the action of established chemotherapeutic agents like combretastatin A-4 (CA-4) .
- Cell Cycle Arrest : Research indicated that these compounds could induce G2/M phase arrest in cancer cells in a concentration-dependent manner .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications at specific positions on the thiazole ring significantly affect biological activity. For example, substituents that enhance electron density on the phenyl groups were associated with improved antiproliferative effects .
Q & A
Q. Methodological Answer :
- Antibacterial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains. Measure MIC (Minimum Inhibitory Concentration) in µg/mL .
- Antifungal : Test against C. albicans (ATCC 90028) via agar diffusion. Zones of inhibition >10 mm indicate activity .
Controls : Include ciprofloxacin (bacterial) and fluconazole (fungal) as positive controls. Validate results with triplicate experiments and statistical analysis (p < 0.05 via ANOVA).
Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Q. Methodological Answer :
- Scaffold Modifications :
- Biological Testing : Correlate structural changes with MIC values and cytotoxicity (e.g., HepG2 cell line IC₅₀ via MTT assay). Use regression models to identify key descriptors (e.g., logP, polar surface area) .
Case Study : shows replacing the dichlorophenyl group with a trimethylphenyl moiety reduced antibacterial activity by 40%, highlighting the role of halogen electronegativity .
Advanced: How to resolve contradictions in biological activity data across studies?
Q. Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., pH, serum content) that may alter compound stability. For example, MIC values may vary if tested in Mueller-Hinton vs. RPMI media .
- Metabolite Interference : Perform LC-MS to identify degradation products (e.g., hydrolysis of the methoxy group in acidic conditions) that may skew results .
- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., bacterial strain virulence, inoculum size) causing discrepancies .
Advanced: What computational strategies are used for target identification and binding mode prediction?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., S. aureus dihydrofolate reductase). Set grid parameters to cover the active site (center: x=15.4, y=2.8, z=22.1; size: 25×25×25 ų). Validate with co-crystallized ligands (RMSD < 2.0 Å) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bond occupancy (>50% during simulation) and binding free energy (MM-PBSA ΔG < −30 kcal/mol) .
Case Study : shows the methoxybenzyl group forms van der Waals contacts with Tyr 46 in DHFR, explaining its role in inhibitory activity .
Advanced: How to optimize reaction yields for large-scale synthesis without compromising purity?
Q. Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki coupling steps. reports 85% yield with Pd(OAc)₂ in toluene/EtOH (3:1) at 80°C .
- Solvent Optimization : Replace DMF with acetonitrile to reduce toxicity. Use microwave-assisted synthesis (100°C, 30 min) to cut reaction time by 60% .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
